molecular formula C16H14N2O3S B5504860 5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one

5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5504860
M. Wt: 314.4 g/mol
InChI Key: DGQHNXAXRCWOJJ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the methoxyphenyl and oxopropyl groups may impart unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Addition of the Oxopropyl Group: This can be done through alkylation or acylation reactions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, solvent, and catalysts is crucial. Continuous flow chemistry and green chemistry principles may be employed to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the oxopropyl group, converting it to an alcohol.

    Substitution: The thieno[2,3-d]pyrimidine core may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential in treating various diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl Derivatives: Compounds featuring the methoxyphenyl group attached to various cores.

    Oxopropyl Derivatives: Compounds with the oxopropyl group attached to different heterocyclic systems.

Uniqueness

The uniqueness of 5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10(19)7-18-9-17-15-14(16(18)20)13(8-22-15)11-3-5-12(21-2)6-4-11/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQHNXAXRCWOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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